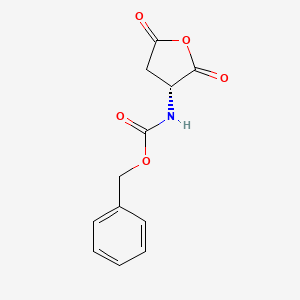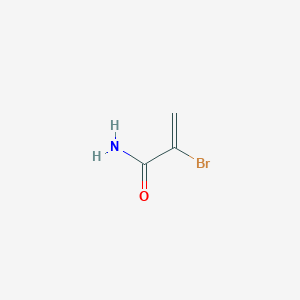
2-(2-Methylpropoxy)pyrazine
Descripción general
Descripción
2-(2-Methylpropoxy)pyrazine, also known as 2-MPP, is a heterocyclic aromatic compound derived from pyrazine. It is a colorless, crystalline solid with a molecular weight of 130.16 g/mol, and a boiling point of 191°C. 2-MPP has a variety of applications, from pharmaceuticals to flavoring agents, and has been studied extensively in recent years.
Aplicaciones Científicas De Investigación
Herbicides
Pyrazine derivatives, including “2-(2-Methylpropoxy)pyrazine”, have been synthesized and evaluated for their herbicidal activity . They have shown promising results in controlling the growth of unwanted plants in agricultural fields .
Pharmaceuticals
Pyrrolopyrazine derivatives, which include “2-(2-Methylpropoxy)pyrazine”, have shown a wide range of biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . They have been used in the synthesis of various drugs, including pyrazineamide, an anti-tubercular drug .
Food Industry
Pyrazines, including “2-(2-Methylpropoxy)pyrazine”, are key flavors in the development of roasted foods . They are mainly formed during food thermal processing, such as coffee, cocoa, roasted nuts and seeds, cereals and cereal products, meat products, wine, and so on .
Perfumery
Pyrazines, including “2-(2-Methylpropoxy)pyrazine”, are used in the perfume industry to give a very strong personality to a fragrance . They influence the fragrance and result in a completely different character for the composition .
Chemical Synthesis
“2-(2-Methylpropoxy)pyrazine” is used as a key intermediate in various chemical synthesis processes . It plays a crucial role in the synthesis of other complex compounds .
Environmental Science
Research is being conducted to understand the environmental impact of pyrazines, including “2-(2-Methylpropoxy)pyrazine”. These studies aim to understand their behavior and impact in different environmental conditions .
Propiedades
IUPAC Name |
2-(2-methylpropoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(2)6-11-8-5-9-3-4-10-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGLHXAZBOTUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpropoxy)pyrazine | |
CAS RN |
93905-03-4 | |
| Record name | 2-Methoxy-(3 or 5 or 6)-isopropylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)








